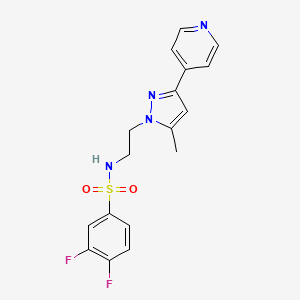

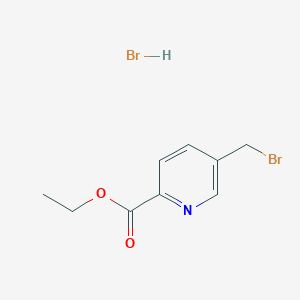

![molecular formula C11H14N2O4 B2452563 Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 391864-58-7](/img/structure/B2452563.png)

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 391864-58-7 . It has a molecular weight of 238.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.24 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications

Synthesis and Chemical Properties

Parallel Solution-Phase Synthesis : This compound has been used in the parallel solution-phase synthesis of N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates and methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This process involves the preparation of bis-enaminone reagents and their cyclization with primary amines, resulting in a library of dihydropyridines (Baškovč et al., 2009).

Reductive Transformation : Research describes the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one using sodium borohydride, suggesting unique reductive properties of this compound (Tang et al., 2012).

Supramolecular Aggregation : Studies have also focused on the molecular conformation and supramolecular aggregation of related compounds, which show potential applications in material science and molecular engineering (Low et al., 2004).

Biomedical Applications

Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines (Devegowda et al., 2012).

Photophysical Characterization : It has been used in the synthesis of novel chromophores with significant absorption and photoluminescence properties, indicating potential in biomedical imaging and phototherapy applications (Xiao et al., 2010).

Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of various heterocyclic compounds, which have applications in drug discovery and development (Kumar & Mashelker, 2007).

Industrial Applications

Corrosion Inhibition : Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for industrial use, particularly in the pickling process of mild steel (Dohare et al., 2018).

Synthesis of Porphyrins : It has been involved in the [8π+2π] cycloaddition reactions for the synthesis of porphyrins, which are critical in various biomedical applications (Pereira et al., 2011).

Mechanism of Action

Target of Action

It’s known that the pyrazole core, a structural element of this compound, is found in many biologically active compounds .

Mode of Action

It’s synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This reaction affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .

Biochemical Pathways

The pyrazole core, a key component of this compound, is a common structural element in many biologically active compounds .

Result of Action

Compounds with a similar pyrazole core have been found to have various biological activities .

Action Environment

It’s known that the compound should be stored at a temperature between 28 c for optimal stability .

Properties

IUPAC Name |

dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRRPRUTRKATIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2N=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

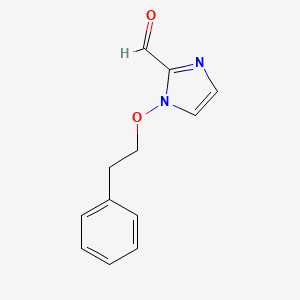

![1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2452481.png)

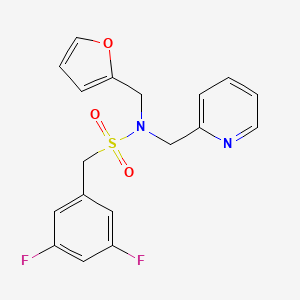

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

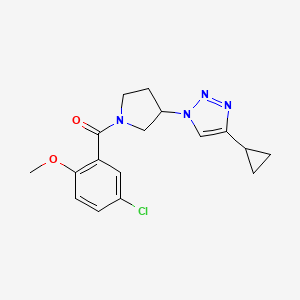

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

![5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2452494.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)